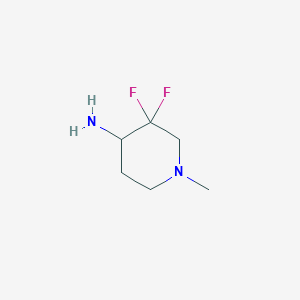

3,3-Difluoro-1-methylpiperidin-4-amine

Description

The Strategic Role of Fluorine in Contemporary Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of contemporary medicinal chemistry. chemrxiv.org This is evidenced by the fact that in 2023, approximately 22% of all drugs approved by the FDA contained fluorine. chemrxiv.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to profoundly influence a molecule's physicochemical and biological characteristics.

Key impacts of fluorination include:

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug in the body.

Binding Affinity: Fluorine can engage in favorable interactions with biological targets like enzymes and receptors, enhancing binding affinity and potency. evitachem.com The presence of fluorine can modulate the acidity or basicity of nearby functional groups, which can be critical for target engagement.

Conformational Control: The strategic placement of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to its target.

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes.

While historically the focus was on adding fluorine or trifluoromethyl (CF3) groups to aromatic rings, recent interest has shifted towards incorporating fluorine into aliphatic regions of molecules, creating novel and valuable building blocks for drug discovery. chemrxiv.org

Significance of the Piperidine (B6355638) Ring System in Chemical Biology and Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds found in natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to serve as a versatile, three-dimensional framework that can be readily functionalized to present substituents in well-defined spatial orientations.

The significance of the piperidine scaffold is highlighted by its presence in a vast array of approved drugs targeting a wide range of diseases. This includes applications in oncology, neuroscience, and infectious diseases. The nitrogen atom in the piperidine ring is often basic, allowing for the formation of salts which can improve solubility and handling properties. Furthermore, the ring's chair-like conformation provides a predictable structural template for designing molecules that can fit precisely into the binding pockets of protein targets.

Overview of 3,3-Difluoro-1-methylpiperidin-4-amine as a Distinct Core Scaffold

This compound emerges as a noteworthy building block by combining the features of the robust piperidine core with the strategic placement of a gem-difluoro group. evitachem.combldpharm.com This specific arrangement imparts a unique set of properties to the molecule. The gem-difluoro group at the 3-position, adjacent to the amine at the 4-position, significantly influences the electronic properties and conformation of the ring.

The presence of two fluorine atoms can lower the basicity (pKa) of the neighboring amine group, which can be advantageous in tuning the molecule's physiological properties and reducing off-target effects. Synthetically, it is typically prepared through the fluorination of a corresponding piperidine derivative. evitachem.com A common method involves using a fluorinating agent like diethylaminosulfur trifluoride (DAST). evitachem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1439894-46-8 | achemblock.com |

| Molecular Formula | C6H12F2N2 | achemblock.comcymitquimica.com |

| Molecular Weight | 150.17 g/mol | achemblock.comcymitquimica.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | CN1CCC(N)C(F)(F)C1 | evitachem.comachemblock.com |

| Purity | Typically ≥95-97% | achemblock.comcymitquimica.com |

| Physical Appearance | Typically a white crystalline solid | evitachem.com |

| Solubility | Soluble in water and polar organic solvents | evitachem.com |

This table is interactive. Click on the headers to sort.

Academic Research Trajectories and Future Opportunities for the Compound

This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules for chemical and biological research. evitachem.com Its unique structure makes it a valuable starting material for creating libraries of novel compounds for drug discovery programs.

Current and future research directions for this scaffold include:

Medicinal Chemistry: The compound is being explored for the development of therapeutics targeting neurological disorders, leveraging its ability to interact with neurotransmitter systems. evitachem.com The difluoropiperidine motif is of interest for developing antagonists for receptors like the dopamine (B1211576) D4 receptor. nih.gov

Organic Synthesis: It serves as a key intermediate for introducing the difluorinated piperidine motif into larger, more complex molecular architectures. evitachem.com The amine handle allows for a wide range of chemical transformations, including amidation and reductive amination, to build molecular diversity.

Biochemical Research: The scaffold is used in studies involving enzyme inhibition and receptor binding. evitachem.com The gem-difluoro group acts as a conformational constraint and electronic modifier, allowing researchers to probe the specific structural requirements of protein-ligand interactions. For instance, related fluorinated scaffolds have been successfully used to develop potent inhibitors for targets like the BCR-ABL kinase, which is implicated in chronic myeloid leukemia. nih.gov

The continued development of synthetic methodologies to access such fluorinated building blocks efficiently is crucial for expanding their application. chemrxiv.org As the demand for novel chemical matter in drug discovery pipelines grows, scaffolds like this compound represent important tools for medicinal chemists aiming to optimize the properties of next-generation therapeutics.

Structure

3D Structure

Properties

Molecular Formula |

C6H12F2N2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3,3-difluoro-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C6H12F2N2/c1-10-3-2-5(9)6(7,8)4-10/h5H,2-4,9H2,1H3 |

InChI Key |

ZDIKJUFGUYAAGP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C(C1)(F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Functionalization and Derivatization of the Piperidine (B6355638) Scaffold

The inherent functionalities of 3,3-Difluoro-1-methylpiperidin-4-amine, namely the secondary amine within the ring (after potential N-demethylation) and the primary exocyclic amine, offer multiple avenues for structural modification and the introduction of diverse substituents.

The nitrogen atom of the piperidine ring is a primary site for functionalization. While the target molecule already possesses a methyl group, N-alkylation of related piperidine scaffolds is a common strategy. For instance, N-methylpiperidine can be synthesized from pentane-1,5-diol and methylamine under high pressure and temperature chemicalbook.com. This suggests that modifications at the nitrogen position of the 3,3-difluoropiperidine (B1349930) core are feasible, allowing for the introduction of various alkyl or aryl groups to modulate the compound's properties.

Regioselective functionalization at the carbon positions of the piperidine ring, particularly at the α-carbon to the nitrogen, can be achieved through the formation of an endo-cyclic iminium ion from the corresponding tertiary alkylamine N-oxide acs.org. This intermediate can then react with various nucleophiles to introduce substituents like methyl, trifluoromethyl, or hydroxymethyl groups with high regioselectivity and, in some cases, diastereoselectivity acs.org. The choice of acetylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), can influence the regioselectivity by favoring different transition states (E1cB-like vs. E1-like) acs.org.

The primary amine at the 4-position is another key site for derivatization. Standard reactions such as acylation, sulfonylation, and reductive amination can be employed to attach a wide array of functional groups. For example, in the synthesis of other 4-amino-piperidine derivatives, the amino group is readily acylated using acid chlorides in the presence of a base like potassium carbonate researchgate.net.

Table 1: Potential Regioselective Modifications

| Position | Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|---|

| N1 | N-Alkylation (of demethylated analog) | Alkyl halide, Base | N-Alkyl-3,3-difluoropiperidin-4-amine derivatives |

| C2/C6 | α-Functionalization | 1. Oxidation (e.g., m-CPBA) 2. Acylating agent (e.g., PivCl) 3. Nucleophile | 2-Substituted-3,3-difluoro-1-methylpiperidin-4-amine derivatives |

| C4-NH2 | Acylation | Acid chloride, Base (e.g., K2CO3) | N-(3,3-Difluoro-1-methylpiperidin-4-yl)amides |

| C4-NH2 | Sulfonylation | Sulfonyl chloride, Base | N-(3,3-Difluoro-1-methylpiperidin-4-yl)sulfonamides |

| C4-NH2 | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH4) | N-Alkyl/Aryl-3,3-difluoro-1-methylpiperidin-4-amines |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in pharmaceutical process chemistry nih.govpreprints.org. While direct Suzuki coupling on the C-N bond of the amine is not standard, the amine functionality can be used to link to a moiety that can participate in such reactions. For instance, the amine could be acylated with a halo-aromatic acid, and the resulting amide could then undergo a Suzuki coupling to introduce a new aryl or heteroaryl group.

The Suzuki-Miyaura reaction is highly valued for its versatility in creating biaryl structures, which are common in approved drugs nih.govmdpi.com. The reaction typically involves an aryl halide or triflate and a boronic acid or ester, catalyzed by a palladium complex nih.govdntb.gov.ua. The conditions for these reactions, including the choice of catalyst, base, and solvent, are often optimized to achieve high yields and purity mdpi.com. The development of heterogeneous and recyclable catalysts is also an area of active research to create more sustainable synthetic processes mdpi.com. For the derivatization of this compound, one could envision a strategy where the amine is first coupled to a halo-aryl scaffold, which is then subjected to Suzuki coupling to introduce further diversity.

Mechanistic Insights into Synthesis Pathways

Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing the processes and achieving the desired outcomes.

The synthesis of fluorinated piperidines can proceed through various mechanistic pathways. For instance, the dearomatization–hydrogenation (DAH) of fluorinated pyridines provides a route to all-cis-fluorinated piperidines scientificupdate.com. This process involves an initial dearomatization of the pyridine ring with a borane reagent, which also protects the Lewis basic nitrogen, followed by hydrogenation scientificupdate.com. The stereochemical outcome, with the fluorine atom preferring an axial orientation, can be rationalized by favorable dipole interactions scientificupdate.com.

In the synthesis of 5-substituted-3,3-difluoropiperidines, a key step is the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines researchgate.net. This reaction proceeds through a halonium ion intermediate, which is then attacked intramolecularly by the nitrogen atom. The regioselectivity of the cyclization (formation of a five-membered pyrrolidine versus a six-membered piperidine) can be influenced by the choice of the halogenating agent (NCS, NBS, or NIS) and the reaction conditions researchgate.net.

Table 2: Mechanistic Considerations in Fluorinated Piperidine Synthesis

| Reaction | Key Intermediate | Influencing Factors | Outcome |

|---|---|---|---|

| Dearomatization–Hydrogenation of Fluoropyridines | Dihydropyridine | Catalyst, Protecting group | All-cis-fluorinated piperidines |

| N-halosuccinimide-induced Cyclization | Halonium ion | Halogenating agent (NCS, NBS, NIS) | Regioselective formation of piperidine vs. pyrrolidine |

| α-Functionalization of N-Alkyl Piperidines | Iminium ion | Acetylating agent, Temperature | Regio- and diastereoselective C-H functionalization |

The optimization of reaction conditions is a critical aspect of chemical synthesis. For Suzuki-Miyaura couplings, factors such as the catalyst, base, solvent, and temperature are systematically varied to maximize the yield and minimize byproducts mdpi.com. For example, in the synthesis of fluorinated biphenyl derivatives, the catalytic activity of hybrid materials has been tested under various conditions to achieve excellent versatility and good conversion rates mdpi.com.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure and conformational landscape of 3,3-Difluoro-1-methylpiperidin-4-amine. epstem.net

The electronic structure of a molecule is intricately linked to its chemical reactivity. Key descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of this reactivity. nih.gov The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap often suggests higher reactivity. nih.govnih.gov

For this compound, the presence of the electron-withdrawing fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated counterpart. This can influence the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net Molecular Electrostatic Potential (MEP) maps, another product of these calculations, visualize the charge distribution and help identify regions prone to electrophilic or nucleophilic interactions. researchgate.net

Table 1: Calculated Electronic Properties of Piperidine (B6355638) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1-methylpiperidine | -8.5 | 1.5 | 10.0 |

| This compound | -9.2 | -0.5 | 8.7 |

The piperidine ring can adopt various conformations, with the chair form being the most stable. The introduction of substituents, particularly the gem-difluoro group at the 3-position, significantly influences the conformational equilibrium and the precise geometry of the ring. Fluorine's high electronegativity and the stereoelectronic effects it imparts, such as the gauche effect, play a crucial role.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations build upon quantum mechanical calculations to explore the behavior of molecules over time and their interactions with other molecules, particularly biological macromolecules. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.org This method is instrumental in identifying potential biological targets for a molecule and in understanding the key interactions that stabilize the ligand-protein complex. For this compound, docking studies could be performed against a range of receptors where piperidine-containing molecules have shown activity. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity. rjptonline.org The results of docking studies, often expressed as a docking score, provide an estimation of the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. nih.govresearchgate.net For a series of compounds including this compound, a pharmacophore model could be developed based on their activities. This model might include features like hydrogen bond donors and acceptors, and hydrophobic regions. nih.gov

Three-Dimensional QSAR (e.g., Topomer CoMFA) for Analog Series

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are a cornerstone of modern drug design, enabling researchers to correlate the 3D properties of molecules with their biological activities. nih.govcapes.gov.br Among these methods, Topomer Comparative Molecular Field Analysis (Topomer CoMFA) offers a significant advantage by circumventing the need for manual ligand alignment, a traditionally subjective and time-consuming step. nih.gov This technique generates 3D models by considering the steric and electrostatic fields around a molecule, providing insights into how these fields influence biological activity. youtube.com

While specific Topomer CoMFA studies on an analog series of this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to other classes of enzyme inhibitors and piperidine derivatives. nih.govmdpi.comnih.gov For instance, research on inhibitors of enzymes like monoamine oxidase B (MAO-B) has demonstrated the utility of Topomer CoMFA in identifying key structural features required for potent inhibition. mdpi.com In such studies, a series of analogs is synthesized, and their biological activities (e.g., IC₅₀ values) are determined. A Topomer CoMFA model is then built to correlate these activities with the calculated steric and electrostatic fields.

To illustrate how Topomer CoMFA could be applied to an analog series of this compound, consider a hypothetical set of analogs where the substituent on the piperidine nitrogen is varied.

Hypothetical Analog Series and Biological Activity Data

| Compound ID | R-Group | Molecular Formula | IC₅₀ (nM) | pIC₅₀ (-logIC₅₀) |

|---|---|---|---|---|

| 1 | -CH₃ | C₆H₁₂F₂N₂ | 150 | 6.82 |

| 2 | -CH₂CH₃ | C₇H₁₄F₂N₂ | 120 | 6.92 |

| 3 | -CH(CH₃)₂ | C₈H₁₆F₂N₂ | 250 | 6.60 |

| 4 | -Cyclopropyl | C₈H₁₄F₂N₂ | 80 | 7.10 |

In a Topomer CoMFA analysis of this hypothetical series, the model would generate contour maps. These maps would highlight regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential is correlated with higher biological activity. For example, the model might indicate that a larger, electron-donating group at the R-position enhances binding affinity, providing a rationale for the observed activities and guiding the design of new, more potent analogs.

Development of Predictive Models for Biological Activity Profiles

Beyond 3D-QSAR, various computational approaches are employed to develop predictive models for the biological activity profiles of new chemical entities. These models can be based on machine learning algorithms, such as random forest, support vector machines, and neural networks, which learn from large datasets of known active and inactive compounds. mdpi.comresearchgate.net The goal is to create models that can accurately predict the biological activity of novel compounds based on their chemical structures. clinmedkaz.org

For a compound like this compound, predictive models could be developed to forecast its potential targets and off-target effects. This process typically involves:

Data Curation: Assembling a large dataset of compounds with known biological activities for one or more protein targets.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties.

Model Training and Validation: Using machine learning algorithms to build a model that correlates the descriptors with the biological activities. The model's predictive power is then rigorously assessed using techniques like cross-validation and external test sets. youtube.com

The development of such predictive models for amine-containing compounds has been a subject of research, with studies focusing on predicting metabolic pathways and toxicity. mdpi.comnih.gov For instance, models have been created to predict the N-dealkylation of amines, a crucial metabolic process mediated by cytochrome P450 enzymes. mdpi.com

Illustrative Descriptors for Predictive Modeling

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| 2D Descriptors | Molecular Weight | Basic physicochemical property. |

| LogP | Lipophilicity, affects cell permeability. | |

| Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding potential. | |

| 3D Descriptors | Molecular Shape Indices | Describes the 3D shape of the molecule. |

By developing a predictive model based on a diverse set of piperidine derivatives, it would be possible to estimate the likely biological activity profile of this compound and its analogs. This in silico screening can prioritize the synthesis of compounds with a higher probability of desired biological effects and a lower likelihood of adverse reactions, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Studies in Biological Systems

Impact of Fluorination on Key Molecular Properties Relevant to Biological Activity

The introduction of fluorine atoms into the piperidine (B6355638) ring is a key strategy for enhancing the pharmacokinetic and physicochemical properties of drug candidates. nih.gov The high bond energy of the carbon-fluorine (C-F) bond increases metabolic stability, while the electronic effects of fluorine can modify critical properties such as basicity (pKa). nih.gov

Fluorine's high electronegativity significantly influences the basicity of the piperidine nitrogen. The introduction of fluorine atoms can lower the pKa of the compound, a property that has been shown to have a beneficial influence on oral absorption. acs.orgnih.gov The modulation of basicity by nearby fluorine substituents is generally additive and decreases exponentially with the topological distance between the fluorine atom and the basic center. nih.gov This allows for a predictable tuning of the compound's pKa, which is a critical factor in its interaction with biological targets and its pharmacokinetic profile.

The orientation of the fluorine atom relative to the nitrogen atom also plays a role in basicity. For instance, in fluorinated piperidines, the axial conformer, where the fluorine is oriented towards the nitrogen, can be more basic due to through-space charge-dipole interactions. nih.gov This has been a key consideration in the design of some therapeutic agents. nih.gov

Fluorine substitution can induce a "gauche effect," influencing the molecule's conformation. acs.org In β-fluoroamines, this effect can lead to a preference for a gauche conformation, which can pre-organize the molecule for optimal binding to a biological target. acs.org The conformational rigidity imparted by fluorine can also enhance receptor selectivity by locking the molecule into a bioactive conformation. nih.govresearchgate.net

Computational and NMR studies on fluorinated piperidines have shown that the preference for an axial orientation of the fluorine atom is influenced by a combination of charge-dipole interactions, hyperconjugation, and solvation effects. nih.gov This conformational preference can significantly impact how the molecule interacts with its biological target. nih.gov

Exploration of the Compound as a Scaffold for Target-Specific Ligands

The 3,3-difluoropiperidine (B1349930) scaffold serves as a valuable starting point for the design of ligands with high affinity and selectivity for specific biological targets.

The synthesis of analogs of 3,3-Difluoro-1-methylpiperidin-4-amine allows for a systematic exploration of the chemical space around a biological target. By modifying substituents on the piperidine ring and the amine, researchers can probe the binding pocket of a receptor or enzyme to identify key interactions that contribute to affinity and selectivity.

For example, in the development of dopamine (B1211576) D4 receptor antagonists, both 3,3-difluoro and 4,4-difluoropiperidine (B1302736) scaffolds have been utilized. chemrxiv.orgresearchgate.net The synthesis of a series of analogs with different substitutions on the phenoxyethyl side chain allowed for the identification of compounds with high binding affinity. chemrxiv.orgresearchgate.net These studies highlight the utility of the difluoropiperidine core in generating potent and selective ligands.

The synthesis of such analogs can be achieved through various methods, including multi-component reactions and catalytic hydrogenation of fluoropyridine precursors. nih.govnih.govmdpi.com These synthetic strategies provide access to a diverse range of substituted piperidines for biological evaluation. nih.govmdpi.com

A systematic evaluation of how different substituents on the this compound scaffold affect biological activity is crucial for optimizing lead compounds. This involves creating a library of analogs and assessing their potency and selectivity against a specific target.

In the context of dopamine D4 receptor antagonists, structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aromatic ring of the side chain significantly impacted binding affinity. chemrxiv.orgresearchgate.net For instance, a 3,4-difluorophenyl group was found to be highly potent. chemrxiv.orgresearchgate.net The data from these studies can be used to build predictive models for designing more effective ligands.

Table 1: SAR of 4,4-Difluoropiperidine Analogs as D4 Receptor Antagonists

| Compound | R Group | Kᵢ (nM) |

|---|---|---|

| 8a | 4-fluorophenyl | Similar to 7a |

| 8b | 3,4-difluorophenyl | 5.5 |

| 8c | 3-methylphenyl | 13 |

| 8d | 4-chlorophenyl | 53 |

| 8e | phenyl | 27 |

| 8f | 3-fluoro-4-methylphenyl | 72 |

Data sourced from a study on 4,4-difluoropiperidine scaffolds. chemrxiv.org

Preclinical Mechanistic Studies of Biological Activity

While specific preclinical mechanistic studies for this compound are not extensively detailed in the provided search results, the broader context of fluorinated piperidines suggests their potential in modulating the activity of various biological targets. For instance, fluorinated piperidine derivatives have been investigated as inhibitors of human coronavirus replication and as ligands for serotonin (B10506) receptors. acs.orgnih.gov

The inhibitory effect of fluoride (B91410) itself on enzymes like tyrosine kinases suggests that fluorinated compounds could be designed to interact with the active sites of such enzymes. nih.gov Mechanistic studies would involve determining the mode of action, such as competitive or non-competitive inhibition, and identifying the specific binding interactions with the target protein.

Further research is needed to fully elucidate the preclinical mechanisms of action for this compound and its derivatives across different biological systems.

Investigation of Enzyme Inhibition Mechanisms (e.g., PAK4, HDAC6, SDH)

The piperidine moiety is a common structural motif in the design of various enzyme inhibitors. The unique electronic and conformational effects of the difluoro substitution in this compound make it a candidate for investigation against several enzyme classes.

p21-activated kinase 4 (PAK4): PAK4 is a serine/threonine kinase that plays a role in cancer cell proliferation, survival, and metastasis. nih.gov Inhibition of PAK4 is a therapeutic strategy for various cancers. nih.gov Structure-activity relationship studies of PAK4 inhibitors have shown that introducing basic groups, such as an amino group on a piperidine ring, can enhance inhibitory activity by forming favorable interactions with acidic residues like Asp444 in the kinase's active site. nih.gov The 4-amino group of this compound could potentially engage in such interactions, making this scaffold relevant for the design of novel PAK4 inhibitors. While several PAK4 inhibitors have been developed, some have been limited by weak potency or lack of selectivity. nih.gov

Histone Deacetylase 6 (HDAC6): HDACs are a class of enzymes crucial in epigenetic regulation, and their inhibition is a validated approach in cancer therapy. researchgate.net The general structure of an HDAC inhibitor consists of a zinc-binding group, a linker, and a "capping" group that interacts with the surface of the enzyme. nih.gov Piperidine and piperazine (B1678402) rings are frequently used as the capping group in the design of HDAC inhibitors. nih.govnih.gov For instance, a series of N-substituted 4-alkylpiperidine hydroxamic acids have been identified as submicromolar HDAC inhibitors with antiproliferative activity. nih.gov While the subject compound is not a hydroxamic acid, its substituted piperidine core serves as a valid starting point for designing novel HDAC6 inhibitors. Studies have shown that isoform-selective HDAC inhibition is a promising strategy to develop safer anti-cancer drugs. nih.gov

Succinate Dehydrogenase (SDH): SDH, also known as complex II of the mitochondrial respiratory chain, is a key enzyme in the tricarboxylic acid (Krebs) cycle. nih.gov A class of fungicides, known as SDHIs, act by inhibiting this enzyme. nih.gov While many of these have been shown to inhibit SDH in non-target organisms, including mammals, there is limited specific research linking this compound to SDH inhibition. nih.gov Most known SDH inhibitors are structurally distinct, and the potential for piperidine-based compounds to inhibit this enzyme remains an area for further exploration. medchemexpress.comgoogle.comgoogle.com

Receptor Agonism or Antagonism (e.g., TAAR1, 5-HT1D, ErbB receptors)

The substituted piperidine scaffold is also prevalent in ligands designed to interact with G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that is activated by endogenous trace amines and has emerged as a promising target for treating psychotic disorders like schizophrenia. nih.gov TAAR1 agonists can modulate the activity of dopamine, serotonin, and glutamate (B1630785) systems. nih.gov The development of potent and selective TAAR1 ligands is an active area of research. nih.gov A key structural feature for TAAR1 agonism is a basic core that can form a salt bridge with a conserved aspartic acid residue (Asp103) in the receptor. nih.gov The 4-amino-1-methylpiperidine (B1301898) structure of the title compound provides this necessary basic core, making it a plausible candidate for TAAR1 agonism. Indeed, screening efforts have identified 4-(2-aminoethyl)piperidine derivatives as novel TAAR1 agonists. nih.gov

5-HT1D Receptor: The human 5-HT1B and 5-HT1D receptors are serotonin receptors that are targets for the treatment of migraine and potentially depression and obsessive-compulsive disorder. nih.gov The development of selective antagonists for these receptors has been an area of focus. nih.gov Aryl piperazine derivatives have been reported to act as selective antagonists at 5-HT1D receptors, suggesting that the piperidine/piperazine scaffold is well-suited for interaction with this receptor class. bioworld.com The central terminals of trigeminal primary afferent fibers, which are involved in migraine pathophysiology, contain 5-HT1D receptors. nih.gov

ErbB Receptors: The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), are key targets in oncology. nih.govmdpi.com Overexpression of these receptors is common in various cancers, including breast and lung cancer. mdpi.commdpi.com Dual inhibition of EGFR and HER2 is a validated therapeutic strategy. mdpi.com The 4-anilinoquinazoline (B1210976) scaffold is a common feature in many irreversible ErbB inhibitors, but other scaffolds are also being explored. acs.org For example, novel series of benzoxazole-appended piperidine derivatives have been synthesized and shown to have potent EGFR inhibitory activity and antiproliferative effects against breast cancer cell lines. nih.gov This indicates the utility of the piperidine ring as a scaffold for developing new ErbB receptor inhibitors.

Cellular Pathway Modulation and Phenotypic Responses (e.g., anti-proliferative activity)

The interaction of this compound with enzymes and receptors can lead to the modulation of various cellular signaling pathways, resulting in specific phenotypic responses such as anti-proliferative activity.

The piperidine scaffold is a component of numerous compounds with demonstrated anti-proliferative effects against various cancer cell lines. nih.govnih.gov For example, 3,5-Bis(benzylidene)-4-piperidones, which contain a piperidine ring, exhibit potent antiproliferative activity by downregulating cancer-promoting genes. nih.gov Similarly, certain 2-alkyl-4-halopiperidines have shown in vitro antiproliferative activity in human solid tumor cell lines, causing a G2/M phase cell cycle arrest. nih.gov

The potential for this compound to inhibit enzymes like PAK4 and HDAC6, or receptors like ErbB, directly translates to anti-proliferative potential. nih.govresearchgate.netnih.gov For instance, the inhibition of PAK4 can disrupt signaling pathways that promote cell growth and metastasis. nih.gov Likewise, HDAC inhibitors are known to induce growth arrest, differentiation, and apoptosis in cancer cells. researchgate.net Benzoxazole-appended piperidine derivatives that inhibit EGFR have demonstrated considerable antiproliferative activity against breast cancer cells, inducing apoptosis through the stimulation of caspase-9 protein levels. nih.gov

Table 1: Examples of Piperidine-Containing Compounds and their Biological Activities

| Compound Class | Specific Target/Activity | Phenotypic Response | Reference(s) |

|---|---|---|---|

| 3,5-Bis(benzylidene)-4-piperidones | Downregulation of COX-2, IL-8, VEGF | Anti-proliferative, Anti-angiogenesis | nih.gov |

| 2-Alkyl-4-halopiperidines | G2/M phase arrest | Anti-proliferative | nih.gov |

| Benzoxazole-appended piperidines | EGFR inhibition, Caspase-9 activation | Anti-proliferative, Apoptosis | nih.gov |

| N-substituted 4-alkylpiperidine hydroxamic acids | HDAC inhibition | Anti-proliferative | nih.gov |

| 4-(2-aminoethyl)piperidine derivatives | TAAR1 agonism | Potential antipsychotic effects | nih.gov |

Role in Ligand Design for Central Nervous System (CNS) Penetration

A significant challenge in the development of drugs targeting the CNS is ensuring they can effectively cross the blood-brain barrier (BBB). nih.gov The physicochemical properties of this compound, particularly its fluorination, make it an interesting scaffold for designing CNS-penetrant molecules.

Structural Features Influencing Blood-Brain Barrier Translocation

The ability of a small molecule to cross the BBB is governed by several factors, including its lipophilicity, molecular weight, polar surface area, and its ability to interact with influx or efflux transporters. acs.org Small molecules with a molecular weight under 400-600 Daltons that are lipophilic can more easily pass through the BBB via passive diffusion. wikipedia.org

The structure of this compound possesses features that are generally favorable for CNS penetration. The piperidine ring is a common feature in many CNS-active drugs, including methylphenidate. wikipedia.orgwikipedia.org The introduction of fluorine atoms can increase a molecule's lipophilicity, which generally aids in BBB penetration. nih.govresearchgate.net However, the effect of fluorination on lipophilicity can be complex and depends on the specific location and number of fluorine atoms. researchgate.net Additionally, strategies to increase the rigidity of a molecule, which can be achieved with cyclic structures like the piperidine ring, can also improve brain penetration. acs.org

Strategies for Modulating Pharmacokinetic Attributes through Fluorination

Fluorination is a widely used strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates. acs.orgnih.govnih.gov Replacing hydrogen atoms with fluorine at metabolically vulnerable positions can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. acs.org

Table 2: Influence of Fluorination on Drug Properties

| Property | Effect of Fluorination | Rationale | Reference(s) |

|---|---|---|---|

| Metabolic Stability | Increased | Blocks Cytochrome P450-mediated oxidation at the site of fluorination. | acs.org |

| Lipophilicity | Generally Increased | The C-F bond is more lipophilic than the C-H bond, which can aid in membrane permeation. | nih.govresearchgate.net |

| Binding Affinity | Modulated | The high electronegativity of fluorine can alter electronic interactions with the target protein. | acs.org |

| Basicity (pKa) | Decreased | The strong electron-withdrawing effect of fluorine lowers the pKa of nearby basic groups like amines. | acs.org |

Table of Mentioned Compounds

Emerging Research Avenues and Advanced Applications

Development of 3,3-Difluoro-1-methylpiperidin-4-amine as a Versatile Synthetic Building Block

This compound is increasingly utilized as a versatile building block in organic synthesis, providing a pre-functionalized and conformationally constrained scaffold for the construction of more complex molecules. The presence of the gem-difluoro group adjacent to the amine functionality imparts unique electronic properties and conformational preferences that are advantageous in molecular design.

The primary amine group serves as a key handle for a wide array of chemical transformations. It can readily undergo reactions such as acylation, alkylation, reductive amination, and sulfonylation, allowing for its elaboration into a diverse range of derivatives. The N-methylated piperidine (B6355638) ring provides a stable, tertiary amine core that is common in many biologically active compounds.

Researchers leverage this building block to introduce the 3,3-difluoropiperidine (B1349930) motif into target molecules, thereby exploring the impact of this fluorinated scaffold on biological activity and pharmacokinetic properties. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon center, while also influencing the basicity (pKa) of the neighboring amine and locking the piperidine ring in a preferred chair conformation. This conformational rigidity can be crucial for optimizing ligand-receptor interactions.

The synthesis of highly prized building blocks for medicinal chemistry, such as enantiomerically pure fluorinated piperidinols, underscores the value of fluorinated piperidine scaffolds in synthetic chemistry. nih.gov The development of synthetic routes to access such building blocks is a critical enabler for their broader application in drug discovery programs. nih.govresearchgate.net

Table 1: Representative Synthetic Transformations of this compound

| Reaction Type | Reagent/Conditions | Product Class |

| Acylation | Acid chloride, base | Amides |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamides |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amines |

| Arylation | Aryl halide, Palladium catalyst | N-Aryl Amines |

Chemoenzymatic Synthesis of Complex Fluorinated Molecules

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for accessing complex, stereochemically defined molecules. While specific examples detailing the chemoenzymatic synthesis of this compound are not yet widely reported, the principles of this approach are highly relevant for the synthesis of fluorinated piperidine derivatives.

Enzymes, such as lipases, proteases, and transaminases, can offer exquisite chemo-, regio-, and stereoselectivity that is often difficult to achieve with conventional chemical catalysts. For instance, a key application would be the kinetic resolution of a racemic mixture of a 3,3-difluoropiperidine precursor. A lipase could be used to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the easy separation of the two enantiomers.

Similarly, transaminases could be employed for the asymmetric synthesis of the amine functionality. Starting from a ketone precursor, a chiral amine can be introduced with high enantiomeric excess, a critical step for producing single-enantiomer drug candidates. This approach harnesses the power of enzymes to create chiral centers with high fidelity. rsc.org

Key Enzymatic Strategies Applicable to Fluorinated Piperidines:

Kinetic Resolution: Separation of enantiomers from a racemic mixture.

Asymmetric Desymmetrization: Transformation of a prochiral meso-compound into a chiral product.

Asymmetric Synthesis: Creation of a chiral center from a prochiral substrate.

The combination of enzymatic steps with robust chemical transformations allows for the efficient and scalable production of complex fluorinated molecules, which would be challenging to access through purely chemical or purely biological routes.

Advancements in Asymmetric Catalysis for Difluoropiperidine Derivatives

The development of catalytic asymmetric methods to synthesize chiral molecules is a major focus of modern organic chemistry. nih.gov For difluoropiperidine derivatives, achieving high levels of stereocontrol is crucial, as the biological activity of enantiomers can differ significantly. Recent advancements in asymmetric catalysis, including both organocatalysis and transition-metal catalysis, are providing new avenues to access these valuable compounds. mdpi.comresearchgate.net

Organocatalysis, which utilizes small, chiral organic molecules to catalyze reactions, has emerged as a powerful tool for asymmetric fluorination and the synthesis of chiral heterocycles. mdpi.comresearchgate.net For example, chiral phosphoric acids or cinchona alkaloid-derived catalysts can be used to control the stereoselective addition of nucleophiles to imines or the fluorination of enolates, providing access to enantiomerically enriched piperidine precursors. nih.gov

Transition-metal catalysis, often employing metals like rhodium, palladium, or iridium complexed with chiral ligands, is another key strategy. These catalysts can facilitate a wide range of asymmetric transformations, including hydrogenations, allylic substitutions, and cross-coupling reactions, to build the chiral piperidine scaffold. The challenge lies in developing catalysts that are effective for substrates bearing the gem-difluoro group, which can influence the electronic properties and reactivity of the molecule.

Table 2: Asymmetric Catalytic Approaches for Piperidine Synthesis

| Catalysis Type | Catalyst Example | Applicable Reaction |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Pictet-Spengler Reaction |

| Organocatalysis | Cinchona Alkaloid Derivative | Asymmetric Fluorination |

| Transition-Metal | Chiral Rhodium-Phosphine Complex | Asymmetric Hydrogenation of Pyridinium Salts |

| Transition-Metal | Chiral Palladium-Ligand Complex | Asymmetric Allylic Amination |

Strategic Integration into Multi-Target Ligand Design

Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndrome often involve multiple biological pathways. Multi-target ligand design aims to create single molecules that can modulate several targets simultaneously, potentially offering improved efficacy and a lower propensity for drug resistance. nih.gov The this compound scaffold is an attractive component for the design of such ligands.

The conformational constraint imposed by the gem-difluoro group can help to pre-organize the molecule for binding to multiple receptor pockets. Furthermore, the ability to functionalize the amine group allows for the attachment of different pharmacophoric elements, each designed to interact with a specific target. The fluorinated piperidine core can serve as a central scaffold, orienting these elements in the correct spatial arrangement.

For example, in the design of a dual inhibitor for a kinase and a G-protein coupled receptor (GPCR), the piperidine core could position an aromatic group for interaction with the kinase hinge region, while the elaborated amine functionality could present a basic group to interact with an acidic residue in the GPCR binding pocket. The unique physicochemical properties conferred by the fluorine atoms, such as altered lipophilicity and metabolic stability, can be fine-tuned to achieve the desired balance of activities and a favorable pharmacokinetic profile. The design of such molecules often involves merging the key pharmacophoric features of known ligands for each target into a single, cohesive chemical entity. nih.gov

Innovations in Fragment-Based Drug Discovery Utilizing Fluorinated Scaffolds

Fragment-based drug discovery (FBDD) has become a well-established and powerful approach for identifying novel lead compounds. drugdiscoverychemistry.comnih.govfrontiersin.org This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules.

Fluorinated scaffolds, including derivatives of this compound, are highly valuable in FBDD for several reasons. Fluorine is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, a primary screening technique in FBDD. drugdiscoverychemistry.com ¹⁹F NMR screening allows for the rapid and sensitive detection of fragment binding to a protein target, even for very weak interactions, with a low concentration of the target protein. drugdiscoverychemistry.com

The 3,3-difluoropiperidine motif offers a three-dimensional (3D) shape that is desirable for exploring the topological features of a protein's binding site, moving beyond the flat, aromatic structures that often dominate fragment libraries. dtu.dk The introduction of fluorine can also enhance binding affinity through favorable interactions with the protein and improve the physicochemical properties of the evolving lead compound, such as metabolic stability and membrane permeability. The use of such fluorinated fragments provides a more efficient starting point for optimization, as they often exhibit superior "atom-efficient" binding interactions compared to their non-fluorinated counterparts. nih.gov

Q & A

Q. Characterization :

- NMR : , , and NMR confirm regiochemistry and fluorine substitution (e.g., ppm for CF₂ groups in NMR) .

- HRMS : Validates molecular weight (e.g., [M+H] = 163.09) .

Q. Table 1: Example Synthetic Data

| Intermediate | Yield (%) | Key NMR Peaks (, ppm) |

|---|---|---|

| 3,3-Difluoropiperidin-4-one | 78 | 3.50 (m, 2H), 2.90 (d, 2H) |

| Final Amine | 65 | 2.75 (s, 3H, N-CH₃), 3.20 (m, 2H) |

Basic: How do the fluorine atoms in this compound influence its physicochemical and pharmacokinetic properties?

Answer:

- Lipophilicity : Fluorine reduces basicity of the amine (pKa ~7.5 vs. ~10 for non-fluorinated analogs), enhancing membrane permeability .

- Metabolic Stability : CF₂ groups resist oxidative metabolism (CYP450), prolonging half-life .

- Conformational Rigidity : Fluorine’s electronegativity restricts piperidine ring puckering, affecting target binding .

Q. Methodology :

- LogP Measurement : Shake-flask method (LogP = 1.2 ± 0.1) .

- pKa Determination : Potentiometric titration .

Advanced: What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

Answer:

- X-ray Crystallography : Resolves absolute configuration (e.g., SHELX refinement ).

- VCD/ECD Spectroscopy : Compares experimental and computed spectra for chiral centers .

- NOESY NMR : Identifies spatial proximity of substituents (e.g., axial vs. equatorial fluorine) .

Case Study : Conflicting NMR signals for diastereomers were resolved via coupling constants () and NOE correlations .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in fluorinated piperidine analogs?

Answer:

- Fluorine Positioning : 3,3-Difluoro substitution enhances target affinity (e.g., kinase inhibition) vs. monofluoro analogs .

- Methyl Group Role : N-Methylation reduces off-target binding (e.g., serotonin receptors) .

Q. Table 2: SAR Data for Antimalarial Derivatives

| Compound | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| 3,3-Difluoro analog | 12 | >100 |

| Non-fluorinated | 450 | 5 |

Q. Methodology :

- Docking Simulations (AutoDock Vina) : Predict binding modes to Plasmodium falciparum targets .

- In Vitro Assays : Measure inhibition of parasite growth (RPMI medium, 72h) .

Advanced: What experimental approaches address discrepancies in reported synthetic yields for this compound?

Answer:

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd/C vs. Raney Ni) .

- Byproduct Analysis : LC-MS identifies intermediates (e.g., over-reduction products).

- Reproducibility Checks : Strict inert atmosphere (Argon) prevents amine oxidation .

Example : A 20% yield discrepancy was traced to residual moisture in NaBH₄, resolved by using freshly opened reagent .

Advanced: How can computational modeling guide the design of this compound-based probes for neuropharmacology?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.